molecular formula C7H12O7 B1240550 Methyl Alpha-D-Galactopyranuronate CAS No. 18486-47-0

Methyl Alpha-D-Galactopyranuronate

Cat. No.: B1240550
CAS No.: 18486-47-0
M. Wt: 208.17 g/mol
InChI Key: DICCNWCUKCYGNF-KGJVWPDLSA-N
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Description

Chemical Nomenclature and Systematic Identification

This compound is a methyl ester derivative of galacturonic acid, a uronic acid formed by oxidation of galactose at the C6 position. Its systematic IUPAC name is methyl (2S,3R,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate , reflecting its stereochemistry and functional groups. Key identifiers include:

Property Value
CAS Number 18486-47-0
Molecular Formula C₇H₁₂O₇
Molecular Weight 208.17 g/mol
Exact Mass 208.0583 Da
Synonyms Methyl alpha-D-galactopyranuronic acid; methyl (alpha-D-galactopyranuronic acid) ester

The compound is distinct from its beta-anomer counterpart due to the axial orientation of the C1-OCH₃ group in the alpha configuration.

Molecular Architecture and Stereochemical Configuration

This compound adopts a pyranose ring structure with the following key features:

  • Functional Groups :
    • A carboxylate ester at C6 (replacing the hydroxyl group in galactose).
    • Hydroxyl groups at C2, C3, C4, and C5.
    • A methyl group at the anomeric carbon (C1) in the alpha configuration.
  • Stereochemistry :
    • C1 : Methyl group in the axial position (alpha-anomer).
    • C2 : Hydroxyl group in the equatorial position.
    • C3 : Hydroxyl group in the equatorial position.
    • C4 : Hydroxyl group in the axial position.
    • C5 : Hydroxyl group in the equatorial position.

The chair conformation of the pyranose ring places substituents in equatorial positions for stability, minimizing steric strain.

Crystallographic Analysis and Conformational Studies

Solid-state studies reveal the following structural insights:

Property Value/Description
Crystal System Orthorhombic or monoclinic (dependent on hydration)
Hydrogen Bonding Extensive network involving hydroxyl groups and carboxylate oxygen
Thermal Motion Limited molecular dynamics due to rigid hydrogen bonding
Comparative Hydration Monohydrate forms stabilize via coordination with water molecules

X-ray diffraction data for related alpha-D-galacturonic acid derivatives show a ¹C₄ chair conformation , with substituents at C2, C3, and C5 in equatorial positions. The methyl ester group at C1 adopts an axial orientation, consistent with the alpha-anomer.

Comparative Analysis of α- vs. β-Anomeric Forms

The alpha and beta anomers differ in anomeric configuration, influencing reactivity and conformation:

Property α-Anomer β-Anomer
C1-OCH₃ Orientation Axial Equatorial
Hydrogen Bonding Weaker C4-OH interaction with ring oxygen Stronger C4-OH interaction with ring oxygen
Reactivity Lower reactivity in glycosylation Higher reactivity in enzymatic cleavage
Conformational Stability Preferred in rigid environments Less stable in hydrogen-bonded lattices

The beta-anomer’s stronger hydrogen bonding at C4 enhances its reactivity in biochemical systems, whereas the alpha-anomer’s axial methyl group imposes steric constraints.

Properties

CAS No.

18486-47-0

Molecular Formula

C7H12O7

Molecular Weight

208.17 g/mol

IUPAC Name

methyl (2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate

InChI

InChI=1S/C7H12O7/c1-13-7(12)5-3(9)2(8)4(10)6(11)14-5/h2-6,8-11H,1H3/t2-,3+,4+,5-,6-/m0/s1

InChI Key

DICCNWCUKCYGNF-KGJVWPDLSA-N

SMILES

COC(=O)C1C(C(C(C(O1)O)O)O)O

Isomeric SMILES

COC(=O)[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)O)O)O

Canonical SMILES

COC(=O)C1C(C(C(C(O1)O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional distinctions between Methyl Alpha-D-Galactopyranuronate and related compounds:

Compound Functional Groups Key Features Applications
This compound C6 methyl ester, α-D-pyranose ring Uronic acid derivative; polar due to carboxyl group Analytical standards, pectin degradation studies, glycosylation model compound
Methyl Alpha-O-Glycopyranoside Anomeric methyl group, hydroxyl groups Non-ionic glycoside; higher hydrophobicity compared to uronates Surfactant studies, membrane protein solubilization
A-D-Galactopyranose 1,2-(methyl orthoacetate) Orthoester group at C1-C2, methyl substituent Enhanced stability against hydrolysis; unique reactivity in glycosidic bond formation Synthetic intermediates for oligosaccharides, drug delivery systems
Methyl Shikimate () Cyclohexene carboxylic acid methyl ester Aromatic ring structure; distinct NMR and HPLC profiles Plant metabolite studies, chiral synthesis intermediates

Analytical Characterization

NMR Spectroscopy
  • This compound : Expected signals include a methyl ester peak at ~3.6–3.8 ppm (¹H) and a carboxyl carbon at ~170–175 ppm (¹³C), similar to methyl shikimate’s ester signals .
  • Methyl Alpha-O-Glycopyranoside: Lacks carboxyl signals; anomeric proton appears at 4.5–5.5 ppm (¹H) depending on configuration .
  • Orthoester Derivatives (e.g., ): Orthoester methyl groups show split peaks in ¹H NMR (3.3–3.7 ppm) due to restricted rotation .
Chromatographic Behavior
  • HPLC: this compound elutes earlier than non-esterified galacturonic acid due to reduced polarity. Comparable to methyl shikimate’s retention time (peak A in ) but distinct from glycosides .
  • GC (for methyl esters, ): Methyl uronates require derivatization (e.g., silylation) for analysis, unlike volatile terpene methyl esters (e.g., sandaracopimaric acid methyl ester in ) .

Q & A

Q. What are the established synthetic pathways for Methyl Alpha-D-Galactopyranuronate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via glycosylation of methyl galacturonate derivatives. A common method involves the use of trimethylsilyl (TMS) protecting groups to enhance regioselectivity during esterification. For instance, silylation of hydroxyl groups at specific positions (e.g., 2 and 6) followed by boronate-mediated cyclization can yield the target compound . Reaction parameters such as temperature (optimized at 60–80°C), solvent polarity (e.g., dichloromethane or acetonitrile), and catalyst choice (e.g., Lewis acids like BF₃·Et₂O) significantly affect yield (typically 40–70%) and purity (>95%) .

Q. What analytical techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, is critical for confirming stereochemistry and substitution patterns. Key signals include anomeric protons (δ 5.2–5.5 ppm) and methyl ester protons (δ 3.7–3.8 ppm). Mass spectrometry (MS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) provides molecular weight validation (e.g., m/z 322.31 for C₁₆H₁₈O₇) . High-performance liquid chromatography (HPLC) with refractive index or UV detection ensures purity, especially when monitoring deprotection steps .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Reproducibility requires strict control of:

  • Moisture levels : Use anhydrous solvents and inert atmospheres (argon/nitrogen) to prevent hydrolysis of intermediates.
  • Reaction monitoring : Thin-layer chromatography (TLC) or in-situ IR spectroscopy to track reaction progress.
  • Purification protocols : Column chromatography with silica gel or reverse-phase HPLC for isolating high-purity fractions .
    Documentation of these parameters in a Data Management Plan (DMP), including raw spectral data and chromatograms, is essential for validation .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound derivatives for glycomics studies?

A 2k^k factorial design can systematically evaluate factors like temperature, catalyst concentration, and reaction time. For example:

FactorLow Level (-1)High Level (+1)
Temperature60°C80°C
Catalyst (mol%)5%10%
Time6 hr12 hr

Response surface methodology (RSM) identifies optimal conditions for maximizing yield while minimizing byproducts. This approach is critical for scaling derivatives used in glycomics, such as fluorinated analogs (e.g., 4-deoxy-4-fluoro derivatives) .

Q. What experimental strategies resolve contradictions in reported enzymatic hydrolysis rates of this compound?

Discrepancies in α-galactosidase activity assays may arise from:

  • Substrate purity : Trace impurities (e.g., free galacturonic acid) can inhibit enzymes. Validate via HPLC-MS .
  • Buffer conditions : pH variations (optimal range 4.5–5.5 for most α-galactosidases) and ionic strength (e.g., 50 mM NaCl) must be standardized .
  • Enzyme source : Microbial vs. plant-derived enzymes exhibit differing kinetic parameters (e.g., KmK_m values). Use Michaelis-Menten plots with triplicate measurements to ensure consistency .

Q. How is this compound applied in studying carbohydrate-protein interactions via computational and experimental methods?

  • Molecular docking : Simulate binding to lectins (e.g., PA-I galactophilic lectin) using software like AutoDock Vina. Focus on hydrogen bonding between the galacturonate moiety and conserved residues (e.g., Asn135 in PA-I) .
  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure real-time binding kinetics (konk_{on}, koffk_{off}) with proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for interactions, ensuring buffer matching to avoid artifacts .

Q. What role does this compound play in advancing membrane separation technologies for oligosaccharide purification?

The compound’s methyl ester group enhances hydrophobicity, making it a model for studying nanofiltration membranes. Experiments involve:

  • Membrane fabrication : Polyamide thin-film composites (PA-TFC) with tailored pore sizes (1–5 nm).
  • Permeability assays : Measure rejection rates (%) under varying pressures (10–20 bar) and pH (3–7).
  • Fouling analysis : Assess adsorption kinetics using quartz crystal microbalance (QCM) .

Methodological and Data Integrity Considerations

Q. How should researchers design experiments to validate the biological activity of this compound derivatives?

  • In vitro assays : Use α-galactosidase inhibition assays with p-nitrophenyl-α-D-galactopyranoside as a control substrate. Calculate IC₅₀ values via dose-response curves .
  • Cell-based studies : Treat glycosylation-deficient cell lines (e.g., CHO-Lec1) and monitor glycan profiles via lectin microarray .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare groups, ensuring n3n \geq 3 biological replicates .

Q. What protocols ensure ethical compliance when using this compound in preclinical research?

  • Regulatory adherence : Follow NIH Guidelines for Research Involving Recombinant DNA if using genetically modified enzymes.
  • Safety protocols : Use fume hoods for synthesis steps involving volatile reagents (e.g., TMSCl).
  • Documentation : Maintain a lab notebook with batch-specific data (e.g., CAS 51385-54-7 for fluorinated analogs) and Material Safety Data Sheets (MSDS) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl Alpha-D-Galactopyranuronate
Reactant of Route 2
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Methyl Alpha-D-Galactopyranuronate

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